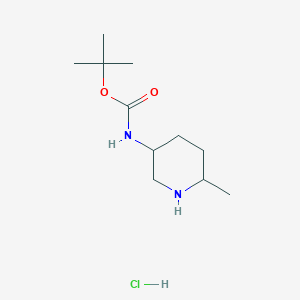tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
CAS No.: 1807542-94-4
Cat. No.: VC7099283
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807542-94-4 |
|---|---|
| Molecular Formula | C11H23ClN2O2 |
| Molecular Weight | 250.77 |
| IUPAC Name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |
| Standard InChI Key | IPMUMPACLMBJGD-UHFFFAOYSA-N |
| SMILES | CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with a methyl group at the 6th position and a Boc-protected carbamate moiety at the 3rd position. The hydrochloride salt introduces a chloride counterion, improving crystallinity and aqueous solubility . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate; hydrochloride |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 262.77 g/mol |
| SMILES | CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |
| InChIKey | IPMUMPACLMBJGD-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the methyl group at C6 introducing steric effects that influence reactivity .
Physicochemical Characteristics
Data from experimental analyses reveal the following properties:
| Parameter | Value |
|---|---|
| Purity | ≥95% |
| Storage Conditions | Room temperature |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The hydrochloride salt’s solubility in water (~10 mg/mL) facilitates its use in biological assays .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via carbamate formation between 6-methylpiperidin-3-amine and di-tert-butyl dicarbonate (Boc₂O), followed by hydrochloride salt formation. A representative protocol involves:
-
Amino Protection: Reacting 6-methylpiperidin-3-amine with Boc₂O in tetrahydrofuran (THF) at 0–25°C for 12 hours .
-
Salt Formation: Treating the Boc-protected intermediate with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .
Reaction Conditions:
Patent-Based Methodologies
Pfizer’s patent (WO2010/016005 A1) describes the compound as a key intermediate in synthesizing kinase inhibitors, emphasizing its role in optimizing drug bioavailability . Amgen’s work (WO2012/148775 A1) highlights its utility in preparing spirocyclic compounds for protease inhibition .
Pharmacological Applications
Role in Drug Discovery
The compound’s piperidine scaffold is prevalent in bioactive molecules due to its ability to mimic peptide bonds and enhance membrane permeability. Notable applications include:
-
Kinase Inhibitors: The Boc group stabilizes the amine during functionalization of the piperidine ring, enabling the introduction of aromatic substituents critical for ATP-binding pocket interactions .
-
Protease Inhibitors: Conformational rigidity from the methyl group aids in achieving selective binding to viral proteases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume